1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile
Overview
Description
1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H8ClNO2S. It is known for its unique structural features, which include a cyclopropane ring, a sulfonyl group, and a nitrile group.
Preparation Methods
The synthesis of 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclopropanecarbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The nitrile group can be reduced to form corresponding amines.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The nitrile group can participate in various chemical transformations, contributing to the compound’s reactivity. The exact molecular pathways depend on the specific application and the chemical environment.
Comparison with Similar Compounds
1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile can be compared with similar compounds such as:
1-((4-Chlorophenyl)sulfonyl)cyclopropanecarboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
1-((4-Chlorophenyl)sulfonyl)cyclopropane:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonylcyclopropane-1-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-8-1-3-9(4-2-8)15(13,14)10(7-12)5-6-10/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFJOAXHBJOWGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168948 | |
Record name | 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170803-70-0 | |
Record name | 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170803700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-((4-Chlorophenyl)sulfonyl)cyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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